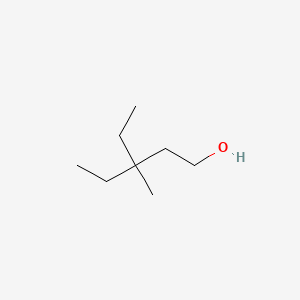

3-Ethyl-3-methylpentan-1-ol

Description

Classification and Structural Features of Branched Primary Alcohols

Alcohols are broadly categorized based on the substitution of the carbon atom to which the hydroxyl group is attached. britannica.comhscprep.com.au A primary (1°) alcohol features a hydroxyl group bonded to a carbon atom that is, in turn, bonded to only one other carbon atom. libretexts.orglibretexts.org 3-Ethyl-3-methylpentan-1-ol fits this classification. Its structure is defined by a five-carbon pentane (B18724) chain as the backbone. The "-1-ol" designation indicates that the hydroxyl group is located on the first carbon of this chain. The prefixes "3-ethyl" and "3-methyl" specify the presence of an ethyl (-CH2CH3) group and a methyl (-CH3) group, both attached to the third carbon atom of the pentane chain.

This branching at the C3 position introduces significant steric hindrance around the core of the molecule, a feature that can influence its physical properties and chemical reactivity. The general structure of primary alcohols is RCH2OH, where 'R' represents an alkyl group. libretexts.org In the case of this compound, the 'R' group is a sterically demanding 2-ethyl-2-methylbutyl group.

The physical properties of branched alcohols, such as boiling point and solubility, are often different from their straight-chain isomers. hscprep.com.aunumberanalytics.com Increased branching tends to lower the boiling point by reducing the surface area available for intermolecular van der Waals forces. numberanalytics.com However, the defining characteristic of alcohols, the hydroxyl group, allows for hydrogen bonding, which results in significantly higher boiling points compared to alkanes of similar molecular weight. britannica.comlibretexts.org

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 10524-71-7 |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol nih.gov |

Historical Context of Research on Alcohols with Complex Branching

The study of alcohols is a cornerstone of organic chemistry, with early research focusing on simpler, linear structures like ethanol (B145695) and methanol (B129727). solubilityofthings.com The investigation into more complex, branched alcohols gained momentum as synthetic methodologies advanced, allowing for the targeted construction of intricate carbon skeletons. The development of the Grignard reaction in the early 20th century, for instance, provided a powerful tool for creating carbon-carbon bonds, enabling the synthesis of tertiary alcohols and other branched structures. atamanchemicals.com

Current Research Landscape and Significance of this compound in Contemporary Organic Chemistry

While not as extensively studied as some other alcohols, this compound and structurally related compounds appear in specific areas of modern organic chemistry research. One notable area is in the study of pheromones. For example, the related compound 3-ethyl-4-methylpentan-1-ol (B15328544) has been identified as a component of the sex attractant pheromone of the slave-making ant Polyergus breviceps. researchgate.netresearchgate.net The synthesis of such chiral, branched alcohols is a field of active research, often requiring sophisticated stereoselective methods. researchgate.net

The production of branched-chain alcohols is also a topic of interest in biotechnology. Researchers are exploring the engineering of microorganisms like Ralstonia eutropha to produce isobutanol and 3-methyl-1-butanol from excess carbon sources. nih.gov These branched-chain higher alcohols are considered potential biofuels. nih.gov While this compound is not a direct product in these studies, the research highlights the broader interest in the biosynthesis of complex alcohols.

Furthermore, branched alcohols and their derivatives can serve as building blocks in organic synthesis. The steric hindrance imparted by the branching can be exploited to control the stereochemistry of reactions or to influence the properties of the final products. The synthesis and reactions of sterically hindered alcohols continue to be of interest for developing new synthetic methodologies and for understanding fundamental principles of chemical reactivity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ethanol |

| Methanol |

| 3,3-dimethylpentane |

| 3-ethyl-4-methylpentan-1-ol |

| Isobutanol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10524-71-7 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3-ethyl-3-methylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3 |

InChI Key |

XYUCPYMMHKJJSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)CCO |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Ethyl 3 Methylpentan 1 Ol

General Reaction Classes Characteristic of Primary Alcohols

As a primary alcohol, 3-Ethyl-3-methylpentan-1-ol engages in reactions typical for this class of compounds. The hydroxyl (-OH) group is the center of reactivity. These reactions include:

Oxidation : Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids, depending on the reagents and conditions used. wikipedia.orgchemguide.co.uk

Nucleophilic Substitution : The hydroxyl group is a poor leaving group but can be converted into a better one (like water or a tosylate), allowing for its replacement by a nucleophile. msu.educsueastbay.edu For primary alcohols, this typically occurs via an Sₙ2 mechanism. msu.edukhanacademy.org

Dehydration : In the presence of a strong acid catalyst, alcohols can be dehydrated to form alkenes. ucalgary.calibretexts.org For primary alcohols, this elimination reaction generally proceeds through an E2 mechanism. libretexts.orgmasterorganicchemistry.com

Esterification : Reaction with a carboxylic acid or its derivative (like an acyl chloride) forms an ester. This is a common derivatization technique. nih.gov

Ether Synthesis : Alcohols can be converted into ethers, for example, through the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com

The specific outcomes of these reactions for this compound are detailed in the subsequent sections.

Nucleophilic Substitution Reactions at the Primary Alcohol Moiety

Direct nucleophilic substitution on this compound is inefficient because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group. To facilitate substitution, the hydroxyl group must first be activated.

Activation via Protonation: In the presence of strong hydrohalic acids (HBr, HCl, HI), the alcohol's oxygen atom is protonated, forming a good leaving group, water. khanacademy.orglibretexts.org A halide ion then acts as a nucleophile, attacking the primary carbon in a concerted Sₙ2 mechanism to yield a 1-halo-3-ethyl-3-methylpentane. msu.educsueastbay.edu

Conversion to Sulfonate Esters: A versatile method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) creates an excellent leaving group (⁻OTs or ⁻OMs). These can be readily displaced by a wide array of nucleophiles.

Reaction with SOCl₂ and PBr₃: For the synthesis of alkyl halides, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective reagents. These reagents react with primary alcohols to produce chloroalkanes and bromoalkanes, respectively, typically through an Sₙ2 pathway that avoids carbocation rearrangements. csueastbay.edu

Table 1: Representative Nucleophilic Substitution Reactions

| Reactant | Reagent(s) | Mechanism | Product |

|---|---|---|---|

| This compound | HBr | Sₙ2 | 1-Bromo-3-ethyl-3-methylpentane |

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can yield either an aldehyde or a carboxylic acid. wikipedia.org The outcome is dependent on the choice of oxidizing agent and the reaction conditions.

Partial Oxidation to Aldehyde: To achieve partial oxidation to 3-ethyl-3-methylpentanal, a mild and selective oxidizing agent is required, and the reaction must be performed under anhydrous conditions to prevent over-oxidation. wikipedia.org Reagents such as Pyridinium Chlorochromate (PCC) are commonly used for this transformation. The aldehyde must often be distilled from the reaction mixture as it forms to prevent its subsequent oxidation. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Strong oxidizing agents will convert this compound into 3-ethyl-3-methylpentanoic acid. savemyexams.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like H₂SO₄. chemguide.co.uksavemyexams.comlibretexts.org The reaction is typically heated under reflux to ensure the conversion is complete. chemguide.co.uklibretexts.org

The alcohol functional group is already in a reduced state and is not typically subject to further reduction.

Table 2: Oxidation Reactions

| Desired Product | Reagent(s) | Conditions |

|---|---|---|

| 3-Ethyl-3-methylpentanal | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 3-Ethyl-3-methylpentanoic acid | K₂Cr₂O₇ / H₂SO₄ | Heat under reflux |

| 3-Ethyl-3-methylpentanoic acid | KMnO₄ | Alkaline solution, then acid workup |

Dehydration and Rearrangement Reactions Leading to Olefinic or Carbonyl Products

When heated with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration to form alkenes. ucalgary.calibretexts.org Because it is a primary alcohol, the reaction is expected to proceed via an E2 mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.orgmasterorganicchemistry.com In this mechanism, a base (such as H₂O or HSO₄⁻) removes a proton from the beta-carbon (C2) in a concerted step with the departure of the protonated hydroxyl group (H₂O⁺) from the alpha-carbon (C1). libretexts.org

The primary product of this E2 elimination would be 3-ethyl-3-methylpent-1-ene .

However, under conditions that favor an E1 mechanism (e.g., higher temperatures), a 1,2-hydride or 1,2-alkyl shift could occur if a primary carbocation were to form, however transiently. ucalgary.cayoutube.com A rearrangement would lead to a more stable tertiary carbocation, which would then lose a proton to form a mixture of more highly substituted (and thus more stable) alkenes according to Zaitsev's rule. ucalgary.ca Potential rearranged products would include isomers of ethyl-methyl-hexene. Given the high instability of the primary carbocation, the direct E2 pathway is generally favored for primary alcohols. libretexts.orgmasterorganicchemistry.com

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization reactions are frequently employed to modify this compound for specific applications, such as enhancing its suitability for analysis or preparing it for subsequent synthetic steps.

Esterification: For analytical purposes, such as gas chromatography (GC), alcohols are often converted into less polar, more volatile ester derivatives. libretexts.org This can be achieved through reaction with an acyl chloride or anhydride (B1165640). nih.gov For example, reacting this compound with benzoyl chloride in the presence of a base would yield 3-ethyl-3-methylpentyl benzoate. libretexts.org

Silylation: Another common technique for GC analysis is silylation, where an active hydrogen on the hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl chloride (TMSCl) are used to form a volatile trimethylsilyl ether, which exhibits improved chromatographic properties. libretexts.org

Williamson Ether Synthesis: For synthetic purposes, the alcohol can be converted into an ether. byjus.com This is accomplished by first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-ethyl-3-methylpentan-1-olate. masterorganicchemistry.comkhanacademy.org This alkoxide then serves as a potent nucleophile to displace a halide from a primary alkyl halide in an Sₙ2 reaction, forming an ether. wikipedia.orglumenlearning.com

Table 3: Common Derivatization Reactions

| Purpose | Reaction Type | Reagent(s) | Derivative Class |

|---|---|---|---|

| Analysis (GC) | Esterification | Acyl Chloride (e.g., Benzoyl chloride) | Ester |

| Analysis (GC) | Silylation | Silylating Agent (e.g., BSTFA) | Silyl Ether |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 3 Methylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-Ethyl-3-methylpentan-1-ol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring protons (n+1 rule).

The primary alcohol function includes a hydroxyl proton (-OH), which typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent. The two protons on the carbon adjacent to the hydroxyl group (C1) are expected to appear as a triplet, due to coupling with the two protons on the adjacent methylene (B1212753) group (C2). The protons of the ethyl and methyl groups will have characteristic shifts and multiplicities.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -CH ₃ (on C3) | ~0.8-0.9 | Singlet | 3H |

| -CH₂CH ₃ | ~0.8-0.9 | Triplet | 6H |

| -CH ₂CH₃ | ~1.2-1.4 | Quartet | 4H |

| -CH ₂-CH₂OH | ~1.4-1.6 | Triplet | 2H |

| -CH₂-CH ₂OH | ~3.5-3.7 | Triplet | 2H |

This table is predictive, based on known values for similar structural motifs. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has eight carbon atoms, but due to molecular symmetry (two identical ethyl groups), fewer than eight signals are expected.

The carbon bearing the hydroxyl group (C1) will be found in the typical range for primary alcohols. The quaternary carbon (C3) will appear as a singlet with a characteristic downfield shift. The other carbon signals will correspond to the methyl and methylene groups of the ethyl and methyl substituents.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (on C3) | ~25 |

| -CH₂C H₃ | ~8 |

| -C H₂CH₃ | ~30 |

| -C H₂-CH₂OH | ~40 |

| -CH₂-C H₂OH | ~61 |

This table is predictive, based on known values for similar tertiary alcohols and primary alcohols. chemicalbook.comspectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms. uni-rostock.deethz.ch

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, cross-peaks would be expected between the protons of the -CH₂-CH₂OH group and between the protons of the ethyl groups (-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons. For instance, the protons of the methyl group (on C3) and the methylene protons of the ethyl groups would show correlations to the quaternary carbon C3. The protons on C2 would show correlations to C1 and C3, confirming the backbone structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₈H₁₈O, corresponding to a molecular weight of 130.23 g/mol . nih.govnih.gov

In electron ionization (EI) mass spectrometry, alcohols often exhibit a weak or absent molecular ion peak (M⁺). libretexts.org Common fragmentation pathways for primary alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of a C₇H₁₅ radical, resulting in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion.

Dehydration: Loss of a water molecule (H₂O), which would produce a fragment ion peak at m/z 112 (M-18).

Alkane Fragmentation: The alkyl portion of the molecule can fragment similarly to alkanes, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgchemguide.co.uk The loss of an ethyl group (C₂H₅) would result in a peak at m/z 101 (M-29), and the loss of a propyl group (C₃H₇) from the chain would give a peak at m/z 87 (M-43). The most stable carbocation, a tertiary carbocation formed by cleavage at the C2-C3 bond, would result in a fragment at m/z 57.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) - likely weak or absent |

| 112 | [C₈H₁₆]⁺ | Loss of H₂O (M-18) |

| 101 | [C₇H₁₃]⁺ | Loss of C₂H₅ (M-29) |

| 57 | [C₄H₉]⁺ | Cleavage at C2-C3 |

This table is predictive, based on general fragmentation rules for alcohols. libretexts.orgnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected absorptions are:

O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.info

C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the stretching vibration of the primary C-O bond. rsc.org

C-H Bending: Absorptions between 1350 and 1470 cm⁻¹ are due to the bending vibrations of the C-H bonds. docbrown.info

The Raman spectrum would complement the IR data. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the alkyl framework would produce strong signals.

Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H | Stretch | 2850 - 3000 | Strong |

| C-H | Bend | 1350 - 1470 | Medium |

This table is predictive, based on characteristic IR frequencies for primary alcohols. docbrown.inforsc.org

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral analogues are considered)

This compound itself is an achiral molecule. Its central quaternary carbon (C3) is bonded to two identical ethyl groups, a methyl group, and a -CH₂CH₂OH group. Since a chiral center requires four different substituents, this molecule does not have a stereocenter and is not optically active.

However, if a chiral analogue were considered, such as replacing one of the ethyl groups with a different alkyl group (e.g., a propyl group), the resulting molecule would be chiral. For such a chiral analogue, chiroptical spectroscopy techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be essential for assessing enantiomeric purity. These techniques measure the differential interaction of left- and right-circularly polarized light with the chiral molecule. escholarship.org The magnitude and sign of the optical rotation ([α]D) would be characteristic of a specific enantiomer and could be used to determine the enantiomeric excess (ee) of a sample. For example, the related chiral compound (S)-3-Ethyl-4-methylpentanol is known and its optical activity can be measured. nist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Ethyl-3-methylpentane |

| 3-Ethyl-4-methylpentan-1-ol (B15328544) |

| (S)-3-Ethyl-4-methylpentanol |

| 3-ethyl-3-methyl-2-pentanol |

| 3-methyl-1-pentanol |

Computational Chemistry and Theoretical Studies of 3 Ethyl 3 Methylpentan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule at the electronic level.

The conformational landscape of an alcohol is crucial to understanding its physical and chemical properties. rsc.org Torsion around the C-O bond, as well as other single bonds within the carbon skeleton, allows the molecule to adopt various spatial arrangements, or conformers. rsc.org For a molecule like 3-Ethyl-3-methylpentan-1-ol, with its multiple rotatable bonds, a detailed conformational analysis is essential.

Theoretical conformational analysis for similar flexible alcohols is typically undertaken using DFT calculations. soton.ac.uk These calculations would identify the various stable conformers of this compound and their relative energies. For instance, studies on other alcohols have shown that conformers can be classified based on dihedral angles, such as the trans (≈180°) and gauche (≈±60°) arrangements around the H-O-C-C backbone in primary alcohols. rsc.org It is expected that the bulky 3-ethyl-3-methylpentyl group would significantly influence the conformational preferences of the hydroxyl group. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions. Research on other tertiary alcohols has confirmed the importance of considering such steric effects in determining conformational stability. researchgate.net

Illustrative Conformational Data for Analogous Alcohols

| Conformer Type | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| Trans | ~180° | 0.00 |

| Gauche+ | ~+60° | 0.5 - 1.5 |

| Gauche- | ~-60° | 0.5 - 1.5 |

| Note: This table represents typical relative energies for simple primary alcohols and serves as an illustrative example. Actual values for this compound would require specific calculations. |

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations can provide a wealth of information about the electronic distribution within this compound. Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including hyperconjugative interactions that contribute to its stability. For example, in similar alcohols, NBO analysis has been used to identify charge transfer from C-H bonding orbitals to C-O antibonding orbitals, which can influence conformational preferences and reactivity. soton.ac.uk

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The position of the O-H stretching frequency is particularly sensitive to the local environment of the hydroxyl group and can be used to distinguish between different conformers and states of hydrogen bonding. rsc.org Studies on n-heptanol and n-octanol have shown that calculated IR spectra for different cluster sizes (dimers, trimers, etc.) can help in understanding the association processes in the liquid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.org These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the structure of the molecule. researchgate.net The chemical shift of the hydroxyl proton is a sensitive probe for hydrogen bonding. researchgate.net

Illustrative Predicted Spectroscopic Data for a C8 Alcohol

| Parameter | Predicted Value |

| O-H Stretch (gas phase) | ~3650-3670 cm⁻¹ |

| ¹³C Chemical Shift (C-OH) | ~60-70 ppm |

| ¹H Chemical Shift (H-O) | ~0.5-5.0 ppm (concentration dependent) |

| Note: These are representative values. Actual values for this compound would depend on the specific computational method and basis set used. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations would provide insights into the behavior of the molecule in the liquid phase and its interactions with other molecules. aip.orgresearchgate.net

By simulating a system containing many molecules of this compound, one could study:

Hydrogen Bonding Networks: The formation and dynamics of hydrogen bonds between the hydroxyl groups of adjacent molecules are critical to the properties of liquid alcohols. MD simulations can reveal the extent and nature of this hydrogen bonding network. rsc.org

Bulk Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from MD simulations, providing a link between the molecular structure and the macroscopic properties of the liquid. acs.org

Interactions at Interfaces: MD simulations are also used to study the behavior of molecules at interfaces, such as the liquid-air or liquid-solid interface. aip.org For example, simulations of butanol films on water have been used to investigate the rate of water transport across the film. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with a particular activity or property. kashanu.ac.ir

One important application of QSPR is in predicting the adsorption of organic compounds onto materials like activated carbon, which is widely used in purification processes. researchgate.net A QSPR model could be developed to predict the adsorption capacity of this compound onto activated carbon.

Such a model would be built using a dataset of various aliphatic alcohols with known adsorption capacities. kashanu.ac.irsid.ir The process involves:

Calculating Molecular Descriptors: For each alcohol in the dataset, a range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of carbon atoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the adsorption capacity. sid.irnih.gov

Validation: The predictive power of the model is tested using an external set of compounds that were not used in the model development. sid.ir

Studies on the adsorption of aliphatic alcohols have shown that adsorption generally increases with increasing molecular size and chain length, which is related to van der Waals forces. kashanu.ac.ir A QSPR model for this compound would likely incorporate descriptors related to its molecular volume, surface area, and polarity to predict its affinity for activated carbon. kashanu.ac.irsid.ir

Development of Molecular Descriptors for Predictive Models

The development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, relies heavily on the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are used to build mathematical models that predict properties or activities. For this compound, computational methods have been employed to generate descriptors for predicting its physical properties.

One notable application is in the modeling of the adsorption capability of various aliphatic alcohols, including this compound, onto activated carbon. In a study aimed at developing a QSPR model, the substructural molecular fragments (SMF) method was utilized. acs.org This approach involves breaking down the molecular graph into fragments and calculating their respective contributions to a specific property. The geometries of the molecules were first optimized using semi-empirical quantum chemistry methods before being processed to calculate these fragments. acs.org The simplicity of computation and the ease of interpretation are significant advantages of using fragment-based descriptors. acs.org

The QSPR models built using these descriptors are typically linear equations that correlate the calculated fragment contributions with experimentally measured properties. acs.org For this compound, the experimental equilibrium adsorption on activated carbon was measured, providing the necessary data to build and validate the predictive model. acs.org Such models are valuable for predicting the behavior of compounds in environmental and industrial processes without the need for extensive experimental testing.

Table 1: Experimentally Determined Adsorption Data for Selected Aliphatic Alcohols

| Compound Name | Equilibrium Adsorption (q_e) (g/g) |

|---|---|

| This compound | 42.63 |

| 2-Propylpentan-1-ol | 39.14 |

| 3-Ethyl-4-methylpentan-1-ol (B15328544) | 42.63 |

| 2,2,3,3-Tetramethylbutan-1-ol | 42.39 |

Data sourced from a study on predicting adsorption capability onto activated carbon. acs.org

Mechanistic Elucidation of Reactions through Computational Approaches

While specific computational studies detailing the reaction mechanisms of this compound are not widely documented, the computational methodologies for elucidating the reactions of primary alcohols are well-established. These theoretical approaches provide profound insights at a molecular level into reaction pathways, transition states, and the factors controlling reactivity and selectivity. Key reactions for primary alcohols like this compound include oxidation and dehydration, both of which have been extensively studied using computational chemistry.

Oxidation Reactions: The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the mechanisms of these reactions. nih.govnih.gov For instance, the mechanism of alcohol oxidation by the oxoammonium cation derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been investigated computationally. nih.gov Such studies calculate the free energies of activation for rate-determining steps, such as hydrogen transfer, and explain the observed reactivity differences between primary and secondary alcohols. nih.gov

Similarly, computational investigations into oxidations using hypervalent iodine reagents, like iodosobenzene (B1197198) (PhIO), have clarified the role of catalysts and solvents. acs.org These models can reveal that the nominal oxidant is not the true reactive species, but rather a precursor to a more active agent, such as hypobromite (B1234621) (BrO⁻), generated in situ. acs.org DFT calculations help to map out the entire catalytic cycle, identify transition state structures, and explain why certain catalysts or additives are more effective than others. acs.orgmdpi.com

Dehydration Reactions: The acid-catalyzed dehydration of alcohols to form alkenes is another critical reaction class explored through computational means. Theoretical studies analyze the competing E1 and E2 elimination pathways. rsc.orgbohrium.com For primary alcohols, DFT calculations can determine the energy barriers for stepwise mechanisms, which may involve the formation of carbocation intermediates (E1-like), versus concerted pathways (E2). rsc.orgnsf.gov

Computational models have been used to investigate dehydration catalyzed by various acids, from mineral acids like sulfuric acid to solid-acid catalysts like zeolites and polyoxometalates. bohrium.comacs.orgrsc.org These studies elucidate how the catalyst's structure and the steric hindrance of the alcohol influence the reaction mechanism and product distribution. bohrium.comrsc.org For example, calculations can predict whether dehydration will proceed directly to an alkene or via an intermediate ether, by comparing the activation energies for each step. rsc.org Multiscale modeling approaches, which combine high-level quantum mechanics (QM) with molecular dynamics (MD), can further incorporate the dynamic effects of the solvent environment on the reaction kinetics. nsf.gov This combined approach provides a comprehensive understanding of solvation effects on reaction intermediates and transition states. nsf.govrsc.org

Through these computational approaches, detailed mechanistic hypotheses for the reactions of this compound can be formulated and tested, providing a molecular-level understanding that complements experimental observations.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,3,3-Tetramethylbutan-1-ol |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) |

| 2-Propylpentan-1-ol |

| 3-Ethyl-4-methylpentan-1-ol |

| Aldehyde |

| Alkene |

| Carboxylic Acid |

| Ether |

| Hypobromite |

| Iodosobenzene |

Applications and Emerging Research Areas Involving 3 Ethyl 3 Methylpentan 1 Ol

Role in Advanced Organic Synthesis as a Building Block or Intermediate

In the realm of advanced organic synthesis, the utility of a compound is often determined by its reactive functional groups and carbon skeleton. As a primary alcohol, 3-Ethyl-3-methylpentan-1-ol possesses a hydroxyl (-OH) group that can be readily transformed into other functional groups, making it a potential building block or intermediate for more complex molecules.

Primary alcohols are versatile starting materials in a variety of organic transformations. For instance, they can be oxidized to form aldehydes or, under stronger conditions, carboxylic acids. learncbse.in The corresponding aldehyde, 3-ethyl-3-methylpentanal, and carboxylic acid, 3-ethyl-3-methylpentanoic acid, could serve as precursors in the synthesis of pharmaceuticals, agrochemicals, or fragrances.

Furthermore, the hydroxyl group can undergo esterification reactions with carboxylic acids or their derivatives to form esters. These esters could have a range of applications, from flavor and fragrance compounds to plasticizers. The table below outlines some of the potential synthetic transformations of this compound.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 3-Ethyl-3-methylpentanal |

| Oxidation (strong) | Potassium permanganate (B83412) (KMnO4) | 3-Ethyl-3-methylpentanoic acid |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst | 3-Ethyl-3-methylpentyl ester |

| Halogenation | Thionyl chloride (SOCl2) | 1-Chloro-3-ethyl-3-methylpentane |

It is important to note that while these reactions are characteristic of primary alcohols, their specific application to this compound is not extensively documented, representing an area ripe for further investigation.

Potential in Materials Science Applications

The application of this compound in materials science is another area where direct research is limited. However, the structure of the molecule offers clues to its potential. Alcohols are often used as monomers or precursors to monomers for polymerization reactions. For instance, the hydroxyl group could be functionalized, such as by converting it to an acrylate (B77674) or methacrylate, to produce a monomer that can be used in the synthesis of polymers with specific properties.

Research on structurally related compounds provides a basis for this potential. For example, 3-ethyl-3-(hydroxymethyl)oxetane is used in the synthesis of hyperbranched polyethers, which have applications as adhesives. mdpi.com This suggests that with appropriate chemical modification, this compound could also be a precursor to novel polymeric materials. The branched structure of the molecule could impart interesting properties to a resulting polymer, such as a lower glass transition temperature or increased solubility in organic solvents.

Biochemical and Biological Significance

The biochemical and biological roles of this compound are not well-established. However, the study of its natural occurrence, biosynthesis, and ecological roles can provide insights into its potential significance.

While this compound has not been reported as a naturally occurring compound, structurally similar branched-chain alcohols have been identified in nature. For instance, 3-Ethyl-4-methylpentan-1-ol (B15328544) has been found in the plant Vincetoxicum glaucescens. nih.gov

The biosynthesis of branched-chain alcohols in microorganisms typically involves the diversion of intermediates from amino acid metabolism. nih.gov It is plausible that a similar pathway could lead to the formation of this compound. The general pathway would likely involve the condensation of acetyl-CoA and propionyl-CoA followed by a series of reduction and dehydration steps, and finally, reduction of the corresponding acyl-CoA or acyl-ACP derivative to the primary alcohol. The engineering of microorganisms to produce such branched-chain alcohols is an area of active research for the production of biofuels and specialty chemicals. nih.gov

Semiochemicals are chemicals used by organisms to communicate. A significant finding in this area is that a very similar compound, (R)-3-ethyl-4-methylpentan-1-ol, is a crucial component of the sex attractant pheromone of the slave-making ant, Polyergus breviceps. researchgate.net This alcohol, in combination with methyl 6-methylsalicylate, is released by the queen to attract males for mating. researchgate.netresearchgate.net

The high structural similarity between this compound and this known pheromone component strongly suggests that it could have a similar chemoecological role in other insect species. The specific stereochemistry and the exact blend of compounds are often critical for pheromonal activity, and further research would be needed to investigate the potential of this compound as a semiochemical.

| Compound | Organism | Chemoecological Role |

| (R)-3-Ethyl-4-methylpentan-1-ol | Polyergus breviceps (ant) | Sex attractant pheromone component |

| Methyl 6-methylsalicylate | Polyergus breviceps (ant) | Sex attractant pheromone component |

Environmental Studies: Adsorption and Degradation Pathways

There is a lack of specific studies on the environmental fate of this compound. However, general principles of environmental chemistry can be applied to predict its behavior.

Adsorption: The adsorption of organic compounds in soil is influenced by factors such as the organic carbon content of the soil and the hydrophobicity of the compound. nih.gov As a C8 alcohol, this compound is expected to have moderate hydrophobicity and thus some affinity for soil organic matter. Studies on other alcohol sulfates in agricultural soil have shown that sorption increases with the length of the alkyl chain. nih.gov The branched nature of this compound might also influence its adsorption behavior.

Degradation: Branched primary alcohols are generally considered to be biodegradable. exxonmobilchemical.com The primary route of biodegradation is expected to be initiated by microbial alcohol dehydrogenases, which would oxidize the primary alcohol to the corresponding aldehyde. This would then be further oxidized to a carboxylic acid, which can enter central metabolic pathways. Studies on branched primary alkyl sulfate (B86663) surfactants have identified novel alkylsulfatases that initiate degradation by hydrolyzing the sulfate ester to release the corresponding branched primary alcohol, which is then further degraded. nih.gov While the specific microorganisms and enzymes that can degrade this compound have not been identified, its structure suggests it is unlikely to be persistent in the environment.

Analytical Methodologies for 3 Ethyl 3 Methylpentan 1 Ol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 3-Ethyl-3-methylpentan-1-ol from complex mixtures, enabling its subsequent identification and quantification. The selection between gas and liquid chromatography is primarily based on the compound's volatility and thermal stability.

Gas chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like this compound. gcms.czcloudfront.net Method development involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.

Column Selection: The choice of capillary column is critical. A non-polar column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, or a slightly more polar phase like 5% phenyl-PDMS, is often employed for the separation of alcohols. The selection depends on the complexity of the sample matrix and potential co-eluting compounds.

Injector and Detector: A split/splitless injector is commonly used. For detection, a Flame Ionization Detector (FID) is a robust and sensitive choice for hydrocarbons like alcohols, as it responds to the carbon content in the molecule. libretexts.org

Temperature Programming: An optimized temperature program is essential for good peak shape and resolution. A typical program would start at a lower temperature to trap volatile analytes, followed by a gradual ramp to a higher temperature to elute the target compound and other less volatile components.

Illustrative GC-FID Parameters for Alcohols:

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for non-volatile derivatives or when analyzing complex aqueous samples without extensive sample preparation. However, the detection of underivatized aliphatic alcohols like this compound by standard HPLC detectors can be challenging due to their lack of a strong chromophore for UV-Vis detection. Therefore, derivatization to introduce a UV-active or fluorescent tag is often necessary. Alternatively, a Refractive Index Detector (RID) can be used, but it suffers from lower sensitivity and is incompatible with gradient elution.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for the analysis of volatile compounds. GC-MS combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. upb.ro Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. For alcohols, the molecular ion peak can be weak or absent, especially in tertiary alcohols. whitman.edu Primary alcohols often exhibit characteristic fragmentation patterns, including the loss of water ([M-18]) and cleavage of the C-C bond alpha to the oxygen atom. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when direct analysis of aqueous samples is required, LC-MS can be employed. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) sources can be used, though derivatization might still be necessary to enhance ionization efficiency for simple alcohols.

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is crucial for accurate and reliable analysis. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical technique. organomation.com

Sample Preparation: For liquid samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate this compound. organomation.com For solid samples, an appropriate solvent extraction is necessary. In biological or environmental samples with volatile analytes, headspace analysis is a common and effective technique. wa.govwa.gov Static headspace coupled with GC (HS-GC) involves heating the sample in a sealed vial to allow volatile compounds to partition into the vapor phase above the sample, which is then injected into the GC. wa.govwa.govnih.gov

Derivatization: To improve chromatographic behavior and detection sensitivity, derivatization is often employed for alcohols. gcms.czlibretexts.org This chemical modification is especially useful for GC analysis as it can increase volatility and thermal stability, and reduce peak tailing caused by the polar hydroxyl group. libretexts.org Common derivatization strategies for alcohols include:

Silylation: This is one of the most common methods, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS ethers are more volatile and less polar. libretexts.orgsigmaaldrich.com

Acylation: This involves converting the alcohol to an ester using an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. libretexts.org Using fluorinated acyl groups can significantly enhance the response of an electron capture detector (ECD). libretexts.org

Esterification: This process involves reacting the alcohol with a carboxylic acid, often in the presence of a catalyst, to form an ester. gcms.cz This is a widely used alkylation method that produces stable derivatives for GC analysis. gcms.cz

Common Derivatization Reagents for Alcohols:

| Reagent Class | Example Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Increases volatility, improves peak shape, enhances thermal stability. sigmaaldrich.com |

| Acylating Agents | Acetic Anhydride | Acetate ester | Produces stable derivatives, can introduce fluorinated groups for enhanced ECD detection. libretexts.org |

| Alkylating Agents | Boron trifluoride/Methanol (B129727) | Methyl ester (via transesterification if starting from an ester) | Creates stable and volatile derivatives for GC analysis. indiana.edu |

Future Research Directions and Unexplored Avenues for 3 Ethyl 3 Methylpentan 1 Ol

Development of More Efficient and Environmentally Benign Synthesis Methods

Current synthetic routes to sterically hindered primary alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and sustainable methods for the synthesis of 3-ethyl-3-methylpentan-1-ol.

One promising avenue is the exploration of catalytic C-C bond-forming reactions that can construct the quaternary carbon center in a single step. This could involve the use of organometallic reagents with specifically designed ligands to control selectivity and yield. Furthermore, the development of biocatalytic or chemoenzymatic approaches could offer a highly selective and environmentally friendly alternative to traditional organic synthesis.

Another key area for improvement is the use of greener solvents and reaction conditions. Research into solvent-free reactions or the use of bio-based solvents could significantly reduce the environmental impact of the synthesis. Additionally, exploring energy-efficient methods, such as microwave-assisted or flow chemistry processes, could lead to faster and more scalable production.

| Potential Green Synthesis Strategies | Key Advantages | Research Focus |

| Single-step catalytic construction | Increased atom economy, reduced waste | Development of novel catalysts and ligands |

| Biocatalytic/Chemoenzymatic routes | High selectivity, mild reaction conditions | Enzyme screening and engineering |

| Green solvents and conditions | Reduced environmental impact | Use of bio-solvents, solvent-free reactions |

| Energy-efficient methods | Faster reaction times, scalability | Microwave-assisted synthesis, flow chemistry |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique steric hindrance around the primary alcohol functionality in this compound is expected to impart novel reactivity. Future research should focus on exploring these unique reactivity patterns and developing new catalytic transformations.

Due to the steric bulk, SN2 reactions at the primary carbon are likely to be significantly hindered. This could open up opportunities for exploring SN1-type reactions, potentially leading to rearrangements and the formation of interesting carbocation intermediates. The study of such reactions could provide valuable insights into the stability and reactivity of sterically congested carbocations.

Furthermore, the development of catalysts that can overcome the steric hindrance and selectively functionalize the primary alcohol is a key research challenge. This could involve the design of catalysts with specific pockets that can accommodate the bulky substrate or the use of long-chain linkers to position the catalytic center appropriately. The catalytic oxidation of this compound to the corresponding aldehyde or carboxylic acid, for instance, would require highly specialized catalysts to avoid side reactions.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced spectroscopic techniques for in-situ reaction monitoring is crucial. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

For example, monitoring the formation of this compound during a synthesis reaction can help optimize reaction conditions to maximize yield and minimize byproducts. acs.orgosti.govnih.govresearchgate.net Similarly, in-situ monitoring of its catalytic transformations can provide valuable mechanistic insights, helping to identify key intermediates and transition states. This information is essential for the rational design of more efficient catalysts.

Deeper Integration of Computational and Experimental Studies to Predict Behavior

The integration of computational and experimental studies will be instrumental in accelerating research on this compound. Computational modeling, using techniques such as Density Functional Theory (DFT), can be used to predict the molecule's structure, properties, and reactivity. These predictions can then be validated through experimental studies, creating a powerful feedback loop for discovery.

Computational studies can be employed to:

Predict the most stable conformations of the molecule.

Calculate its spectroscopic properties to aid in experimental characterization.

Model reaction pathways and transition states to understand its reactivity.

Screen potential catalysts for specific transformations.

By combining computational predictions with targeted experiments, researchers can more efficiently explore the chemical space of this compound and identify promising areas for further investigation.

Potential in Biomimetic Synthesis and Bio-Inspired Applications

The unique structural features of this compound make it an interesting building block for biomimetic synthesis and the development of bio-inspired materials. Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. wikipedia.org The sterically hindered nature of this alcohol could be exploited to control the stereochemistry of subsequent reactions, mimicking the role of enzymes in biological systems.

Furthermore, the incorporation of this compound into larger molecules could lead to the development of new materials with tailored properties. For example, its bulky nature could be used to create specific voids or channels in polymers, leading to materials with interesting absorption or separation properties. Its potential as a precursor to fragrances, lubricants, or other specialty chemicals also warrants exploration. Inspired by nature, researchers can explore how the introduction of such a sterically demanding group can influence the self-assembly and macroscopic properties of molecules.

Q & A

Q. What are the common synthetic routes for 3-Ethyl-3-methylpentan-1-ol, and how do reagent choices influence yield and purity?

Methodological Answer:

- Grignard Reaction : Reacting a ketone (e.g., 3-pentanone) with a Grignard reagent (e.g., ethylmagnesium bromide) forms a tertiary alcohol. For this compound, the reaction requires precise stoichiometry to avoid over-alkylation .

- Hydrogenation of Acetylenic Precursors : Catalytic hydrogenation of 3-Ethyl-3-methylpent-1-yn-3-ol using palladium nanoparticles or Lindlar catalysts can yield the target alcohol. Selectivity depends on catalyst modifiers (e.g., quinoline) to suppress over-reduction .

| Synthetic Route | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Grignard Addition | EthylMgBr, THF, 0–25°C | 60–75% | Competing side reactions |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), 25°C | 70–85% | Stereochemical control |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methyl groups (δ 0.8–1.2 ppm), and ethyl branches (δ 1.2–1.5 ppm). Coupling patterns confirm branching .

- IR Spectroscopy : Strong O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹). Absence of alkyne peaks (~2100 cm⁻¹) confirms successful hydrogenation .

- Mass Spectrometry : Molecular ion peak at m/z 130 (C₈H₁₈O), with fragmentation patterns indicating loss of H₂O (m/z 112) and alkyl groups .

Q. What are the key physical properties (solubility, boiling point) and safety considerations for handling this compound?

Methodological Answer:

- Physical Properties :

- Safety Protocols :

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed dehydration and oxidation of this compound?

Methodological Answer:

- Dehydration : Under H₂SO₄, the alcohol undergoes E1 elimination to form alkenes (e.g., 3-ethyl-3-methylpent-1-ene). Carbocation stability at the branched position favors Zaitsev products .

- Oxidation : Chromium-based oxidants (e.g., K₂Cr₂O₇/H₂SO₄) convert primary alcohols to carboxylic acids. However, steric hindrance from ethyl/methyl groups may slow oxidation kinetics, requiring elevated temperatures .

Q. What catalytic systems optimize the hydrogenation of acetylenic precursors to this compound while minimizing over-reduction?

Methodological Answer:

- Lindlar Catalyst : Pd/CaCO₃ modified with quinoline selectively hydrogenates alkynes to cis-alkenes, but further optimization (e.g., H₂ pressure <2 atm) is needed to halt at the alcohol stage .

- Supported Nanoparticles : Pd nanoparticles on mesoporous silica (e.g., SBA-15) improve selectivity (>90%) by restricting reactant access to active sites .

| Catalyst System | Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Lindlar Pd/CaCO₃ + Quinoline | 75–80 | 120 |

| Pd/SBA-15 | 85–90 | 200 |

Q. How can computational models resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute enthalpy of formation (ΔHf°) via B3LYP/6-31G* basis sets. Compare with experimental data from combustion calorimetry to identify outliers .

- Molecular Dynamics : Simulate solvent interactions (e.g., water/ethanol) to explain discrepancies in solubility measurements across studies .

Q. What strategies address conflicting literature reports on the alcohol’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Meta-Analysis : Systematically compare assay conditions (pH, temperature, enzyme sources) from studies. For example, activity in E. coli-derived enzymes may differ from mammalian systems due to structural variations .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to isolate steric/electronic effects of the ethyl/methyl groups .

Q. Guidelines for Researchers

- Synthetic Reproducibility : Document catalyst activation steps (e.g., reduction pre-treatment) and solvent purity to mitigate variability .

- Data Validation : Cross-reference spectral data with PubChem/CAS entries to confirm compound identity .

- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of synthesis, characterization, and modeling) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.